molecular formula C8H10BrNO B1376852 2-Bromo-5-propoxypyridine CAS No. 1144110-15-5

2-Bromo-5-propoxypyridine

Cat. No. B1376852
CAS RN: 1144110-15-5
M. Wt: 216.07 g/mol
InChI Key: WYYGEMJWLYTXMK-UHFFFAOYSA-N
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Description

“2-Bromo-5-propoxypyridine” is a chemical compound with diverse applications in scientific research . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-propoxypyridine” were not found in the search results, it is mentioned as a valuable building block in organic synthesis.


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-propoxypyridine” is C8H10BrNO . Its average mass is 216.075 Da and its monoisotopic mass is 214.994568 Da .


Chemical Reactions Analysis

“2-Bromo-5-propoxypyridine” is used in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-propoxypyridine” include a molecular weight of 216.08 .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-propoxypyridine: is a versatile building block in organic synthesis. Its bromo and propoxy functional groups make it a valuable intermediate for constructing complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The bromine atom can undergo various palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-5-propoxypyridine serves as a precursor for the development of drug candidates. It can be used to create pyridine derivatives that exhibit biological activity, such as anti-inflammatory, analgesic, or antipyretic properties. The propoxy group can be modified to improve the pharmacokinetic properties of these molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles .

Material Science

This compound finds applications in material science, particularly in the development of organic electronic materials. Pyridine rings are common in the structure of organic semiconductors due to their excellent charge transport properties2-Bromo-5-propoxypyridine can be incorporated into polymers or small molecules that are used in the production of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) .

Catalysis

The pyridine moiety of 2-Bromo-5-propoxypyridine is often used in catalysis. It can act as a ligand for transition metal catalysts, which are employed in a wide range of chemical reactions. The electron-rich nature of the pyridine ring can stabilize the metal center and enhance the catalyst’s performance in reactions such as hydrogenation, oxidation, and C-H activation .

Agrochemical Research

In agrochemical research, 2-Bromo-5-propoxypyridine is utilized to create compounds that can serve as herbicides, pesticides, or fungicides. The structural flexibility allows for the optimization of the compound’s interaction with biological targets, leading to the development of new products that can protect crops from various pests and diseases .

Chemical Biology

Chemical biology studies often employ 2-Bromo-5-propoxypyridine to design and synthesize molecular probes. These probes can help in understanding biological processes at the molecular level. For instance, tagged pyridine derivatives can be used to visualize the location and dynamics of proteins within cells .

Environmental Chemistry

2-Bromo-5-propoxypyridine: can also be used in environmental chemistry for the synthesis of chemicals that detect or neutralize pollutants. Its derivatives can be part of sensors that identify hazardous substances in the air, water, or soil. Additionally, it can be a component in the creation of materials that absorb or break down environmental contaminants .

Nanotechnology

In the field of nanotechnology, 2-Bromo-5-propoxypyridine contributes to the synthesis of nanomaterials. It can be used to modify the surface of nanoparticles, imparting them with specific properties such as solubility, stability, or reactivity. These functionalized nanoparticles have potential applications in drug delivery, imaging, and as catalysts .

Safety and Hazards

The safety information for “2-Bromo-5-propoxypyridine” indicates that it is classified under GHS06 for hazard pictograms . The signal word for this compound is “Danger” and it has specific hazard statements .

Future Directions

While specific future directions for “2-Bromo-5-propoxypyridine” were not found in the search results, its use in the Suzuki–Miyaura coupling suggests potential applications in the development of new carbon–carbon bond forming reactions.

properties

IUPAC Name

2-bromo-5-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYGEMJWLYTXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312233
Record name 2-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-propoxypyridine

CAS RN

1144110-15-5
Record name 2-Bromo-5-propoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (57.5 mmol) 2-bromo-5-hydroxypyridine, 28.3 g (230 mmol) 1-bromopropane and 19.9 g (143.7 mmol) K2CO3 are added to 1 L ACN and stirred at reflux over night. Afterwards the reaction is quenched by the addition of water and extracted with TBME. The org. layers are combined, dried over MgSO4, filtered and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, PE/EtOAc).
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10 g
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28.3 g
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19.9 g
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1 L
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Synthesis routes and methods II

Procedure details

2-Bromo-5-hydroxypyridine (6 mmol) is dissolved in DMF (10 ml) and NaH (1.4 eq., 60% suspension in liquid paraffin) is added. After 30 min 1-iodopropane (1.1 eq.) is added and the reaction solution is stirred 18 hours. The reaction solution is pored into water and extracted with methyltert.-butyl ether. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. 2-Bromo-5-propoxy-pyridine is obtained as yellow oil in a yield of 87%; HPLC (method C): 1.93 min; LC-MS (method A): 1.78 min, 215.95 (M+H+).
Quantity
6 mmol
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reactant
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10 mL
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